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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propenal, 2-chloro-3-hydroxy-,
a chemical compound of interest in various research applications. This document details its
nomenclature, chemical properties, and predicted spectral data. A generalized experimental
protocol for its potential synthesis via the Vilsmeier-Haack reaction is presented, alongside a
workflow diagram. Due to the limited publicly available data, this guide also highlights areas
where further research is needed, particularly concerning its biological activity and specific

experimental protocols.

Nomenclature and CAS Number

The compound with the systematic name 2-Propenal, 2-chloro-3-hydroxy- is a functionalized
a,B-unsaturated aldehyde. Its identification is standardized through its CAS number and

various synonyms.
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Identifier Value Citation
CAS Number 50704-42-2 [1112]
IUPAC Name 2-chloro-3-hydroxyprop-2-enal [2]
Molecular Formula C3H3CIO2 [11[2]
Molecular Weight 106.51 g/mol [1112]
2-Chloro-3-hydroxy-2-
propenal, 2-Chloro-3-
Synonyms [1112]

hydroxyacrylaldehyde, 2-

Chloromalonaldehyde

Physicochemical Properties

The physicochemical properties of 2-Propenal, 2-chloro-3-hydroxy- have been

computationally predicted and are summarized in the table below. These values are essential

for understanding the compound's behavior in various experimental settings.

Property Value Source
XLogP3 0.4 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 105.982157 PubChem
Monoisotopic Mass 105.982157 PubChem
Topological Polar Surface Area  37.3 A2 PubChem
Heavy Atom Count 6 PubChem
Complexity 76.9 PubChem
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Spectral Data (Predicted)

Predicted spectral data provides a reference for the characterization of 2-Propenal, 2-chloro-

3-hydroxy-. The following tables outline the expected shifts in Nuclear Magnetic Resonance

(NMR) and key absorption bands in Infrared (IR) spectroscopy.[3]

Predicted *H NMR Spectral Data

Proton Predicted Chemical Shift (ppm)
Aldehydic proton (-CHO) ~9.5-10.0
Vinylic proton (=CH-) ~6.5-7.0

Hydroxyl proton (-OH)

Variable, dependent on solvent and

concentration

Predicted 3C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
Carbonyl carbon (C=0) ~190-200
Vinylic carbon (-C(Cl)=) ~130-140
Vinylic carbon (=CHOH) ~145-155

Predicted IR Spectral Data

Functional Group

Predicted Wavenumber (cm1)

O-H stretch (hydroxyl)

3200-3600 (broad)

C=0 stretch (aldehyde) 1680-1710

C=C stretch (alkene) 1620-1680

C-Cl stretch 600-800
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Potential Synthesis via Vilsmeier-Haack Reaction

While a specific, documented synthetic pathway for 2-Propenal, 2-chloro-3-hydroxy- is not
prominently featured in scientific literature, its structure suggests that a Vilsmeier-Haack
reaction could be a viable synthetic route.[1] This reaction is a widely used method for the
formylation of electron-rich compounds.[1][4][5][6][7]

General Experimental Protocol (Adapted)

The following is a generalized protocol for a Vilsmeier-Haack reaction that could be adapted for
the synthesis of 2-Propenal, 2-chloro-3-hydroxy- from a suitable precursor such as a
hydroxy-substituted ketone or enol ether.

Materials:

Precursor substrate (e.g., a protected hydroxyacetone)

e Phosphorus oxychloride (POCIs)

¢ N,N-Dimethylformamide (DMF)

e Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
e Sodium acetate solution (for workup)

o Ethyl acetate (for extraction)

e Brine

e Anhydrous sodium sulfate

Procedure:

» Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel
and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add
phosphorus oxychloride (POCIs) dropwise while maintaining the temperature below 5 °C. Stir
the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent
((chloromethylene)dimethylammonium chloride).
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o Formylation: Dissolve the chosen precursor substrate in an anhydrous solvent and add it
dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

» Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
The reaction progress should be monitored by Thin Layer Chromatography (TLC).

o Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous
solution of sodium acetate to hydrolyze the intermediate iminium salt.

o Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash
with brine, and dry over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by column chromatography on silica gel to yield the desired 2-Propenal, 2-chloro-3-
hydroxy-.

Proposed Synthesis Workflow

Hydroxy-substituted Ketone/Enol Ether

> 9 9 »_| Aqueous Workup . . N ¥ ) o .
Formylation Reaction > (Hydrolysis) P Extraction & Purification 2-Propenal, 2-chloro-3-hydroxy:
Vilsmeier Reagent
(POCIs + DMF)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-Propenal, 2-chloro-3-hydroxy-.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of 2-
Propenal, 2-chloro-3-hydroxy-. Consequently, no specific signaling pathways associated with
this compound have been identified. This represents a significant knowledge gap and an
opportunity for future research to explore its potential pharmacological or toxicological effects.
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Reactivity and Potential Applications

The molecular structure of 2-Propenal, 2-chloro-3-hydroxy- suggests a high degree of
reactivity.[1] The presence of an aldehyde, a carbon-carbon double bond, a chlorine atom, and
a hydroxyl group indicates its potential to participate in a variety of chemical transformations,
including:

» Nucleophilic additions to the aldehyde and the double bond.
e Nucleophilic substitution of the chlorine atom.
» Oxidation and reduction reactions.

This reactivity makes it a potentially useful intermediate in organic synthesis for the
construction of more complex molecules.

Conclusion

2-Propenal, 2-chloro-3-hydroxy- is a research chemical with established nomenclature and
predicted physicochemical properties. While a definitive, optimized synthesis protocol is not
readily available, the Vilsmeier-Haack reaction presents a logical and viable synthetic strategy.
The most significant gap in the current understanding of this compound is its biological activity.
Future research efforts directed at synthesizing and screening this molecule for biological
effects could unveil novel applications in drug discovery and development.

Disclaimer

This document is intended for informational purposes for a scientific audience. The provided
experimental protocol is a generalized suggestion and should be adapted and optimized with
appropriate safety precautions in a laboratory setting. The predicted data should be confirmed
by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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